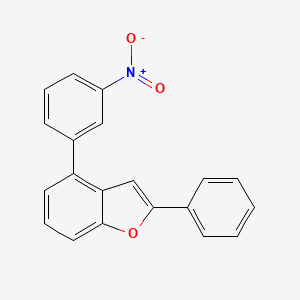
4-(3-Nitrophenyl)-2-phenylbenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-2-phenylbenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a nitrophenyl group at the fourth position and a phenyl group at the second position of the benzofuran ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-2-phenylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylboronic acid and 2-phenylbenzofuran.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 3-nitrophenylboronic acid and 2-phenylbenzofuran. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 4-(3-Nitrophenyl)-2-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Reduction: 4-(3-Aminophenyl)-2-phenylbenzofuran.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the phenyl and benzofuran rings.
科学的研究の応用
4-(3-Nitrophenyl)-2-phenylbenzofuran has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)-2-phenylbenzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key signaling pathways involved in inflammation or cancer cell proliferation.
Biochemical Interactions: Formation of covalent or non-covalent interactions with biological macromolecules, leading to changes in their function.
類似化合物との比較
4-(3-Nitrophenyl)-2-phenylbenzofuran: Unique due to the presence of both nitrophenyl and phenyl groups on the benzofuran ring.
2-Phenylbenzofuran: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-Nitrophenylbenzofuran: The nitrophenyl group is positioned differently, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both nitrophenyl and phenyl groups allows for diverse chemical modifications and applications in various research fields.
特性
CAS番号 |
863871-00-5 |
|---|---|
分子式 |
C20H13NO3 |
分子量 |
315.3 g/mol |
IUPAC名 |
4-(3-nitrophenyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C20H13NO3/c22-21(23)16-9-4-8-15(12-16)17-10-5-11-19-18(17)13-20(24-19)14-6-2-1-3-7-14/h1-13H |
InChIキー |
XONORTLPNMEOPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


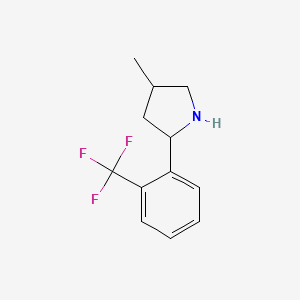
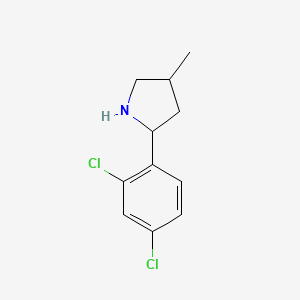
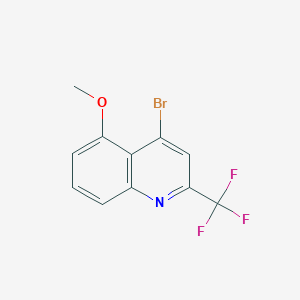
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
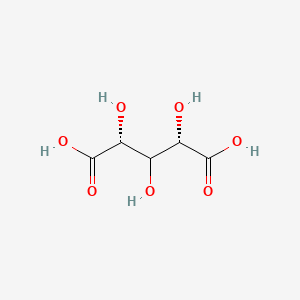
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
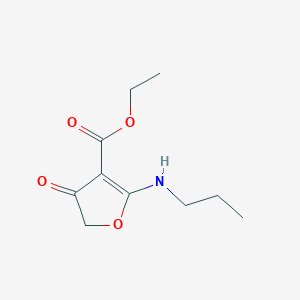
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
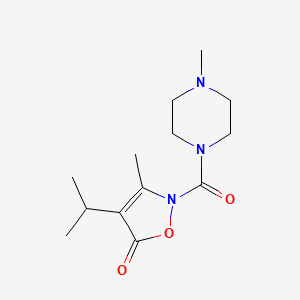

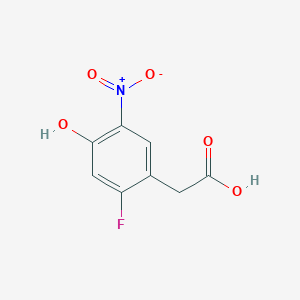
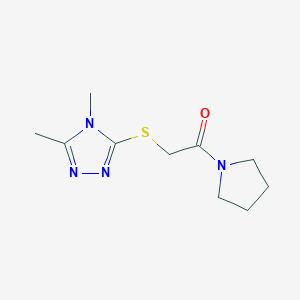
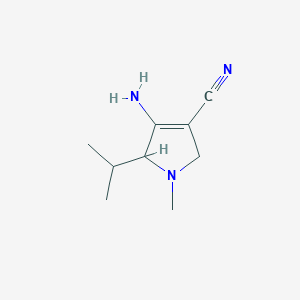
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
